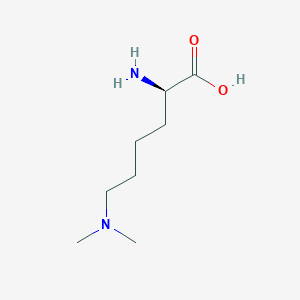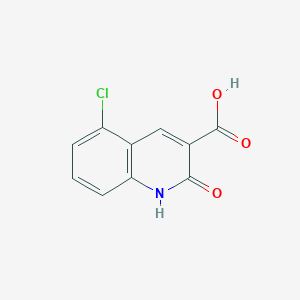
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and pharmacological activities. This compound is part of the quinoline family, which is widely recognized for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the quinoline ring system . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have shown potent inhibitory effects against acetylcholinesterase.
Quinolone antibiotics: Such as ciprofloxacin, which exhibit strong antimicrobial activity.
Uniqueness
What sets 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid apart is its specific substitution pattern, which imparts unique biological activities. The presence of the chlorine atom and the carboxylic acid group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
5-chloro-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
FYGQAFOPLKYOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)C(=O)O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



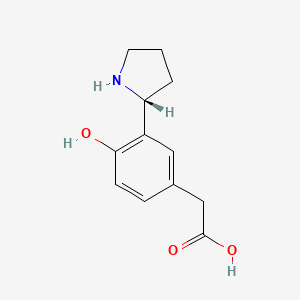
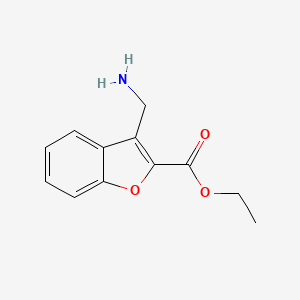


![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

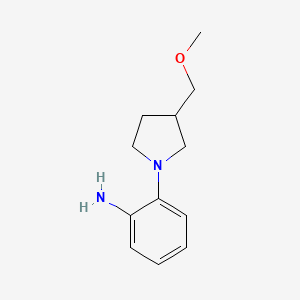
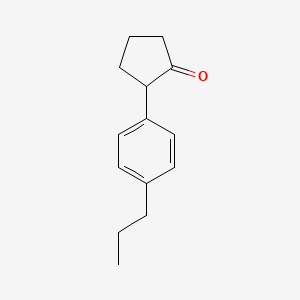
![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
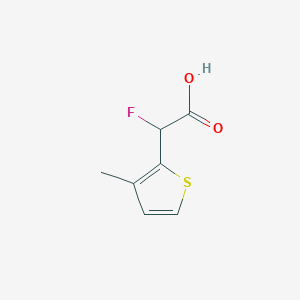
![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)

